molecular formula C11H13N3 B397068 (1-p-tolyl-1H-pyrazol-4-yl)methanamine CAS No. 400876-79-1

(1-p-tolyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B397068
CAS No.: 400876-79-1
M. Wt: 187.24g/mol
InChI Key: RCNOGBTYXWGREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-p-Tolyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound featuring a methanamine group at the 4-position of the pyrazole ring and a para-tolyl (p-tolyl) substituent at the 1-position (Figure 1). The p-tolyl group (a methyl-substituted phenyl) confers hydrophobicity and moderate electron-donating properties, while the methanamine moiety provides a primary amine functional group, enabling hydrogen bonding and salt formation.

Properties

CAS No.

400876-79-1

Molecular Formula

C11H13N3

Molecular Weight

187.24g/mol

IUPAC Name

[1-(4-methylphenyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3

InChI Key

RCNOGBTYXWGREU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CN

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare (1-p-tolyl-1H-pyrazol-4-yl)methanamine with structurally related compounds, focusing on substituent variations, synthetic routes, and physicochemical implications.

Variations in Aryl/Substituent Groups

a) N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)
  • Structure : Replaces the p-tolyl group with a phenyl ring and introduces an N-methyl group on the methanamine.
  • Key Differences: Lipophilicity: The absence of the methyl group on the phenyl ring reduces hydrophobicity compared to the p-tolyl derivative.
  • Synthesis : Derived via Suzuki coupling and nitrile reduction .
b) [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
  • Structure : Incorporates a pyridinyl group at the 3-position and phenyl at the 1-position.
  • Key Differences :
    • Electronic Effects : The pyridinyl nitrogen introduces electron-withdrawing character, altering electronic distribution across the pyrazole ring.
    • Solubility : The basic pyridine nitrogen may enhance aqueous solubility compared to purely aromatic systems.
  • Applications : Explored in kinase inhibitor research due to its heteroaromatic motif .
c) 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine
  • Structure : Features methyl groups at both the 1- and 3-positions of the pyrazole.
  • Stability: Enhanced stability due to reduced susceptibility to oxidative metabolism at substituted positions.
  • Data : Molecular weight 215.209 g/mol; ChemSpider ID 21390876 .

Heterocyclic Modifications

a) (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine
  • Structure : Replaces pyrazole with a thiophene ring and includes a trifluoromethoxyphenyl group.
  • Key Differences :
    • Electron Effects : The thiophene’s sulfur atom contributes to π-electron delocalization, while the trifluoromethoxy group enhances electronegativity.
    • Metabolic Resistance : Fluorine substitution may improve metabolic stability .
b) Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives
  • Structure : Fused pyrazolopyrimidine core with a hydrazine substituent.
  • Key Differences :
    • Planarity : The fused ring system increases planarity, favoring intercalation or stacking interactions in nucleic acid targets.
    • Reactivity : Hydrazine groups enable condensation reactions for further derivatization .

Alkyl and Cycloalkyl Derivatives

a) 1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine Dihydrochloride
  • Structure : Cyclopropyl substituent at the 5-position.
  • Synthesis: Prepared via dihydrochloride salt formation for improved crystallinity .
b) (Hexahydro-1H-pyrrolizin-7a-yl)methanamine
  • Structure : Pyrrolizidine ring system fused to methanamine.
  • Key Differences :
    • Basicity : The bicyclic amine exhibits higher basicity, favoring protonation in physiological environments.
    • Applications : Intermediate in antimalarial agents (e.g., MG3) .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Substituents Notable Properties Reference ID
This compound C₁₁H₁₃N₃ p-Tolyl at 1-position Hydrophobic, moderate basicity
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ Phenyl at 1-position, N-methyl Reduced basicity, lower logP
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ Pyridinyl at 3-position Enhanced solubility, kinase inhibition
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₈H₁₃N₃O₄ 1,3-Dimethyl High crystallinity, steric hindrance
(5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine C₁₂H₁₁F₃NO₃S Thiophene, trifluoromethoxy Electronegative, metabolic stability

Notes

  • All compounds retain the methanamine core, emphasizing its role as a versatile pharmacophore.
  • Substituent variations directly influence electronic, steric, and solubility profiles, guiding structure-activity relationship (SAR) studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.